Kaolin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water

Insoluble in ether

Insoluble in dilute acids and alkali hydroxides

Solubility in water: insoluble

Insoluble

Synonyms

Canonical SMILES

Environmental Remediation

Adsorption

Kaolinite's high surface area and layered structure make it an effective adsorbent for pollutants like heavy metals and organic toxins. Research investigates its potential for cleaning contaminated water and soil. Source: The Application of Mineral Kaolinite for Environment Decontamination: A Review:

Catalysis

Modified kaolin can act as a catalyst for photodegradation of pollutants. Researchers are exploring its use in combination with other materials to improve efficiency in degrading organic contaminants. Source: ScienceDirect - The Application of Mineral Kaolinite for Environment Decontamination: A Review

Drug Delivery

- Nanoparticles: Research explores kaolin's potential as a carrier for drug delivery due to its biocompatibility and controlled release properties. By encapsulating drugs in kaolin nanoparticles, scientists hope to improve drug targeting and efficacy. Source: National Library of Medicine - Kaolin-montmorillonite complexes as novel drug delivery systems: in vitro and in vivo studies:

Material Science

Polymer Composites

Kaolin's ability to reinforce polymers is being investigated for applications in lightweight and strong composite materials. These composites could potentially be used in various industries, including aerospace and automotive. Source: ResearchGate - Chapter 5 Kaolin Applications

Nanoparticles

Scientists are studying the unique properties of kaolin nanoparticles for various applications. These include uses in electronics, catalysts, and fire retardants. Source: American Chemical Society - Kaolinite: Properties, Structures, and Applications

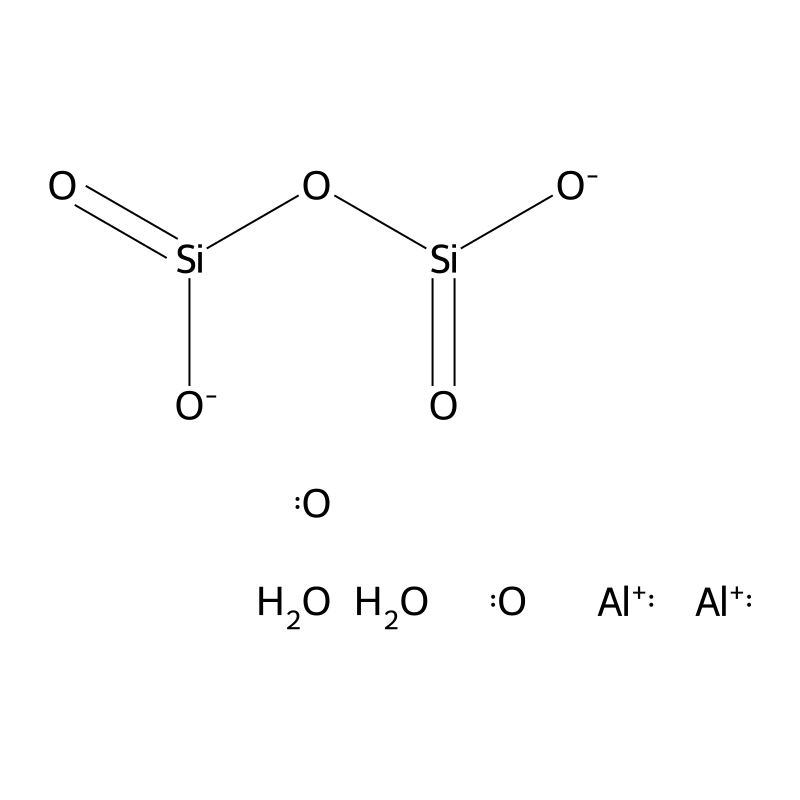

Kaolin, primarily composed of the mineral kaolinite, is a hydrous aluminum silicate with the chemical formula . It typically appears as a fine, white to yellowish powder and is known for its softness and plasticity when wet. Kaolin forms through the chemical weathering of aluminum-rich feldspar minerals found in granite and pegmatite. The mineral's unique layered structure consists of hexagonal crystals ranging from 0.1 to 10 micrometers in size, which are stacked in layers, contributing to its desirable properties in various applications

Kaolin exhibits significant reactivity due to its layered structure and chemical composition. Key reactions include:

- Dehydration and Calcination: Upon heating, kaolinite undergoes dehydration starting at approximately 550 °C, transforming into metakaolin through the loss of hydroxyl groups:

- Alkaline Fusion: When treated with sodium hydroxide, kaolin can form soluble aluminosilicates, facilitating the synthesis of zeolites. This reaction highlights kaolin's potential as a precursor for advanced materials:

- Gasification Reactions: In coal gasification processes, kaolin interacts with sodium compounds to form sodium aluminum silicates, showcasing its role in energy production

Kaolin is recognized for its biological inertness and is widely used in pharmaceuticals and cosmetics. Its neutral pH and non-swelling properties make it suitable for various applications without altering the chemical composition of formulations. Additionally, kaolin has been studied for its adsorptive capabilities, effectively removing impurities and pathogens from solutions, which is particularly beneficial in wastewater treatment processes

The synthesis of kaolin-derived materials often involves several methods:

- Calcination: Heating kaolin at high temperatures (550–950 °C) transforms it into metakaolin or other phases like spinel and mullite.

- Alkaline Fusion: Mixing kaolin with sodium hydroxide followed by heating can produce fused-metakaolinite, enhancing its reactivity for subsequent hydrothermal synthesis.

- Mechanical Activation: High-energy milling can create an amorphized phase of kaolinite that possesses different properties compared to untreated kaolin

Kaolin has diverse applications across various industries:

- Ceramics: Used as a raw material in porcelain and pottery.

- Paper Industry: Serves as a filler and coating material to enhance brightness and smoothness.

- Plastics and Rubber: Acts as a reinforcing filler, improving mechanical properties.

- Pharmaceuticals: Utilized in formulations for its inertness and adsorptive properties.

- Environmental

Research on kaolin interactions focuses on its reactivity with various chemicals:

- Studies have shown that kaolinite reacts similarly with sodium hydroxide across different samples, forming hydrosodalite without significant differences between them .

- Kaolin's ability to adsorb metal ions makes it valuable for environmental remediation efforts

Several compounds share similarities with kaolin, particularly within the clay mineral family. Here are notable comparisons:

Compound Chemical Formula Unique Properties Illite Higher potassium content; less plastic than kaolin Montmorillonite Swelling properties due to water absorption Chlorite Contains significant amounts of magnesium; less reactive than kaolin Kaolin's uniqueness lies in its specific chemical structure and inertness, making it particularly suitable for applications requiring stability and low reactivity

Kaolin formation occurs through two primary geochemical pathways that produce distinctly different deposit characteristics and mineral assemblages. The hydrothermal alteration and weathering genesis mechanisms represent fundamentally different processes in terms of temperature conditions, chemical environments, and temporal scales of formation [1] [2] [3].

Hydrothermal Genesis Mechanisms

Hydrothermal kaolin formation represents a high-temperature, chemically aggressive process typically occurring at temperatures exceeding 200 degrees Celsius under acidic conditions with pH values around 2 [1] [3]. The transformation mechanism involves the systematic conversion of aluminum-bearing minerals through intermediate phases. Research has demonstrated that the early stage of hydrothermal kaolinite synthesis follows activation of amorphous aluminum hydroxide to initiate ionization and subsequent crystallization of boehmite [1]. The boehmite then reacts continuously with dissolved silica in solution and gradually transforms to disordered, lath-shaped phases before ultimately forming kaolinite when the aluminum to silicon ratio reaches 1.0 [1].

The hydrothermal formation process produces characteristic morphological features including hexagonal, platy kaolinite crystals and curved flakes [1]. The structural transformation from boehmite to kaolinite occurs through gradual variation of chemical composition, crystal structure, and morphology, with the crystallinity increasing with reaction time [1]. Under these conditions, the hexagonal platy kaolinite develops according to the sheet structure template provided by the precursor boehmite phase [1].

Primary kaolin deposits developed through hydrothermal alteration are designated as hypogene kaolins, which form through the function of ascending hydrothermal fluids in fault-controlled environments [2]. These systems are characterized by the presence of diagnostic mineral assemblages including diaspore, dickite, and pyrophyllite, along with distinctive geochemical signatures such as robust negative cerium anomalies and specific trace element patterns [2].

Weathering Genesis Mechanisms

Weathering genesis represents a fundamentally different formation pathway occurring under ambient surface temperature conditions through the chemical breakdown of aluminum silicate minerals, particularly feldspars [4] [5] [6]. This process involves the systematic alteration of feldspar-rich rocks under the influence of meteoric water containing dissolved carbon dioxide and organic acids [4] [7].

The weathering sequence typically follows a well-established progression where plagioclase feldspar alters first, followed by potash feldspar and mica, while quartz remains largely unaltered [4]. Galpin documented that secondary muscovite, representing the first stage of feldspar weathering, converts directly into kaolinite through this progressive alteration sequence [4]. The alteration mechanism involves effective leaching of bases from feldspar, destroying the mineral structure and allowing colloidal silica and alumina to reorganize into the layered structure of kaolinite [4].

Primary kaolin deposits formed through weathering processes are classified as supergene kaolins, developing through surface and near-surface chemical weathering under the influence of climatic conditions [2] [8]. These deposits typically display characteristic vermicular textures and are associated with halloysite, particularly in subtropical and tropical climate zones [4] [8].

Comparative Analysis of Formation Mechanisms

The distinction between hydrothermal and weathering genesis is reflected in several diagnostic characteristics. Hydrothermal systems produce rapid formation over relatively short time scales of hours to years, while weathering processes require thousands to millions of years for complete development [1] [4]. The chemical environments differ significantly, with hydrothermal systems involving acidic fluids with specific pH conditions around 2, whereas weathering occurs in acidic meteoric waters enriched in carbon dioxide [1] [4].

Structural controls also differentiate these formation mechanisms. Hydrothermal alteration typically follows fault-controlled fluid pathways, creating deposits with specific geometric relationships to underlying structural features [2]. Weathering processes, conversely, are controlled by topographic drainage patterns and the distribution of susceptible parent rocks [4] [8].

Global Distribution of Kaolin Deposits: Stratigraphic and Tectonic Controls

The global distribution of economically significant kaolin deposits reflects complex interactions between geological processes, tectonic settings, and stratigraphic controls that have operated over geological time scales. Current global kaolin reserves total approximately 32 billion tons, with major concentrations in specific geological provinces worldwide [9] [10].

Major Global Kaolin Provinces

The United States represents the largest single concentration of kaolin reserves globally, with approximately 8.2 billion tons concentrated primarily in the Georgia-South Carolina belt [9] [11] [12]. This deposit represents 26 percent of global kaolin reserves and extends through a strip approximately 25 miles wide and 150 miles long from Aiken, South Carolina to Andersonville, Georgia [13] [14]. The Georgia-South Carolina kaolin belt follows the Tuscaloosa fall line, representing both the present boundary between the Piedmont and Coastal Plain provinces and an ancient seashore [13] [14].

These deposits formed during Late Cretaceous to Early Paleogene time, approximately 100 million to 45 million years ago, when sediments derived from weathered igneous and metamorphic rocks of the Georgia Piedmont were transported by rivers to coastline deltas and estuarine environments [11]. The lens-shaped geometry of present-day deposits reflects relative sea-level changes that provided favorable depositional environments for kaolin accumulation [11].

Brazil constitutes the second-largest global reserve with approximately 7.36 billion tons, representing over 23 percent of world reserves [9] [15]. The Brazilian deposits, particularly in the Capim River region of Para state, formed through lateritic weathering processes under tropical climatic conditions [16] [15]. These deposits are characterized by high brightness values ranging from 86.3 to 89.3 percent and represent some of the highest quality kaolin resources globally [10].

China maintains significant reserves of approximately 3 billion tons, accounting for roughly 9 percent of global resources [9] [17]. Chinese kaolin deposits occur in various geological settings and represent mixed genesis processes including both hydrothermal alteration and weathering mechanisms [17]. Production in China reached 6.5 million tons in 2020, with reserves of 5.72 billion tons reported in recent assessments [17].

European Deposits are concentrated primarily in the United Kingdom, Germany, and Czech Republic. The United Kingdom deposits occur in Cornwall and Devon, representing residual deposits formed through weathering of granite with kaolin contents ranging from 10 to 40 percent [13]. Despite lower concentrations, these deposits exhibit very high brightness characteristics [13]. Germany and Czech Republic maintain large reserves within sedimentary basin settings, with annual production of 4.3 and 3.45 million tons respectively [18].

Stratigraphic Controls on Kaolin Distribution

Stratigraphic controls significantly influence kaolin deposit formation and distribution patterns. In sedimentary environments, kaolin occurs primarily in near-surface deposits associated with unconformities and paleosurfaces [14] [19]. The Georgia deposits exemplify this relationship, occurring in Late Cretaceous sedimentary rocks whose lens-shaped geometries reflect ancient depositional environments [11].

Tectonic and litho-stratigraphic controls have been documented in various global settings. Research on deposits within sedimentary sequences has identified that syn-to-post-drift east-west extension, generating north-northwest to south-southeast trending faults, controlled the formation of most economically significant kaolin deposits [20] [21]. These structural controls create preferential pathways for fluid circulation and alteration processes [21].

In crystalline terrains, stratigraphic controls relate to weathering profile development and the distribution of susceptible parent rocks. The depth of alteration typically coincides with the lowest level at which water freely circulates, and clay deposits occupy positions relative to base level that control groundwater flow patterns [4].

Tectonic Controls and Structural Relationships

Tectonic controls exert fundamental influence on kaolin deposit formation through several mechanisms. Fault systems provide pathways for hydrothermal fluid circulation in hypogene deposits, while also controlling topographic development that influences weathering patterns in supergene systems [22] [19] [21].

Active normal faulting has been demonstrated to significantly influence ecosystem development and weathering patterns in fault-controlled river basins [22]. Faulting creates areas of relative uplift, subsidence, and tilting that result in spatially variable erosion and soil formation rates, along with disruption and modification of drainage systems [22]. These processes directly control the development and preservation of kaolin deposits.

The relationship between tectonic activity and deposit formation is exemplified in settings where releasing bend geometries create asymmetric subsidence patterns [23]. Such structural configurations control both accommodation space development and sediment dispersal patterns that influence kaolin accumulation [23].

Regional Distribution Patterns

Continental-scale distribution patterns reflect the influence of major geological provinces and their tectonic histories. Kaolin deposits occur across vast regions worldwide, including Southeast Asia, Western and Eastern Europe, South America, Australia, and Sub-Saharan Africa [24]. However, deposits of economic significance are concentrated in specific geological settings that provide optimal conditions for formation and preservation [25].

The concentration of major deposits along ancient continental margins, such as the North American Atlantic Coastal Plain, reflects the influence of long-term base level changes and the development of extensive weathering profiles during periods of tectonic stability [14] [11]. Similar relationships are observed in other continental margin settings worldwide where comparable geological conditions have prevailed [25].

Mineral Associations: Quartz, Feldspar, and Iron Oxide Impurities

The mineral assemblages associated with kaolin deposits provide critical insights into formation processes while significantly influencing the economic value and industrial applications of these resources. Understanding these associations is essential for both genetic interpretation and beneficiation strategies [26] [27] [28].

Quartz Associations and Implications

Quartz represents one of the most common and persistent impurities in kaolin deposits, typically comprising 5 to 45 percent of the mineral assemblage [26] [29] [28]. In weathering-derived deposits, quartz occurs as a residual phase due to its chemical stability under surface conditions [4] [7]. The mineral resists alteration during the feldspar weathering processes that generate kaolinite, resulting in its concentration within the altered rock matrix [4].

In hydrothermal systems, quartz formation occurs through different mechanisms related to silica mobility and precipitation from hydrothermal fluids [1] [3]. High-temperature hydrothermal synthesis studies demonstrate that amorphous silica remains relatively unreacted during early stages of kaolinite formation, with subsequent crystallization of quartz occurring as fluids cool and evolve [1].

The presence and characteristics of quartz significantly impact kaolin quality parameters. Quartz reduces brightness and increases abrasion in industrial applications, making its removal essential for high-grade kaolin products [28]. Beneficiation strategies typically employ magnetic separation and flotation techniques to separate quartz from kaolinite based on differences in surface properties and magnetic susceptibility [28].

Feldspar Relationships and Genetic Significance

Feldspar minerals, including both potassium feldspar and plagioclase, play dual roles as both parent minerals in weathering systems and residual impurities in economic deposits [26] [27] [30]. In weathering environments, feldspars represent the primary source materials for kaolinite formation through systematic chemical breakdown [4] [31].

The alteration sequence typically follows established stability relationships, with plagioclase decomposing first due to higher dissolution rates, followed by potassium feldspar [4] [31]. Research has documented that potassium feldspar dissolution rates are approximately one order of magnitude greater than muscovite, explaining the preferential alteration observed in natural systems [31].

Feldspar content in economic kaolin deposits typically ranges from 10 to 25 percent, representing either incompletely altered parent material or secondary contamination [26] [30]. The removal of feldspar impurities requires specialized beneficiation techniques including flotation separation and selective flocculation, as feldspars and kaolinite exhibit similar physical properties that complicate mechanical separation [28].

In hydrothermal systems, feldspar relationships are more complex, involving both alteration of pre-existing feldspars and precipitation of secondary feldspar phases from evolved hydrothermal fluids [2]. The presence of specific feldspar assemblages can provide important constraints on formation temperatures and fluid compositions [2].

Iron Oxide Impurities and Quality Control

Iron oxide impurities represent one of the most significant quality concerns in kaolin deposits, typically occurring in concentrations ranging from 0.5 to 6 percent [26] [27] [28]. These impurities include various phases such as hematite, magnetite, goethite, and maghemite, each with distinct magnetic properties and removal characteristics [26] [28].

Iron impurities occur through multiple mechanisms including structural substitution within clay mineral lattices, precipitation of discrete iron oxide phases, and contamination from associated minerals such as mica and illite [26] [27]. Recent research has demonstrated that iron impurities in Australian kaolin deposits are predominantly linked to non-kaolin minerals, particularly mica and illite phases, rather than structural incorporation within kaolinite crystals [26] [27].

The location and oxidation state of iron significantly influence beneficiation strategies and final product quality. X-ray photoelectron spectroscopy studies reveal that iron occurs predominantly as ferrous iron (Fe²⁺) with approximately twice the concentration of ferric iron (Fe³⁺) in mica-associated impurities [27]. This distribution affects the effectiveness of various removal techniques, as oxidized iron phases are generally more susceptible to magnetic separation and chemical leaching [27] [28].

Iron oxide removal employs several complementary approaches including magnetic separation for strongly magnetic phases like magnetite, high-gradient magnetic separation for weakly magnetic minerals like hematite, and chemical bleaching for fine-grained iron staining [28]. The effectiveness of these treatments varies significantly depending on iron oxide mineralogy and grain size distribution [26] [28].

Muscovite and Micaceous Mineral Associations

Muscovite and related micaceous minerals occur commonly in kaolin deposits, typically comprising 5 to 15 percent of the mineral assemblage [26] [31] [32]. These minerals play important roles in both formation processes and final product characteristics [31] [33].

In weathering systems, muscovite occurs both as a primary detrital phase and as an intermediate alteration product during feldspar breakdown [4] [31]. Research has documented that primary mica consistently alters to vermicular kaolinite through systematic structural transformation [4]. The alteration involves preservation of some structural elements from the parent muscovite, resulting in retention of trace elements such as chromium and iron in the resulting kaolinite [31].

The relationship between muscovite and kaolinite formation has been extensively studied using high-resolution transmission electron microscopy and electron microprobe analysis [31]. These investigations reveal that kaolinitization begins at muscovite grain edges, forming characteristic fanned-out textures, and propagates toward grain interiors along cleavage planes [31]. Phase boundaries between muscovite and kaolinite show bidimensional crystallographic continuity, indicating epitactic crystallization mechanisms [31].

Muscovite contributes to the non-expanding characteristics of kaolin clay minerals, as it represents a stable 2:1 layer structure that resists swelling in aqueous environments [33]. This property significantly influences the rheological behavior and industrial applications of kaolin products [32].

Titanium-Bearing Mineral Associations

Titanium-bearing minerals, particularly rutile and anatase, occur as accessory phases in many kaolin deposits, typically comprising less than 2 percent of the total assemblage [26] [34]. These minerals significantly impact product brightness and represent important targets for beneficiation processes [28] [34].

Rutile and anatase formation in kaolin deposits occurs through several mechanisms including alteration of titanium-bearing parent minerals, precipitation from titanium-saturated fluids, and concentration through weathering processes [34]. The presence of these phases often correlates with specific geological environments and formation histories [34].

Titanium mineral removal presents significant technical challenges due to their high specific gravity, magnetic properties, and fine grain size [28] [34]. Effective separation typically requires combinations of magnetic separation, gravity concentration, and flotation techniques tailored to specific deposit characteristics [28].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )Physical Description

Kaolin appears as odorless white to yellowish or grayish powder. Contains mainly the clay mineral kaolinite (Al2O3(SiO2)2(H2O)2), a hydrous aluminosilicate. Kaolinite has mp 740-1785 °C and density 2.65 g/cm3. Kaoline is insoluble in water but darkens and develops a earthy odor when wet.

Liquid; Dry Powder, Water or Solvent Wet Solid; Other Solid; Dry Powder, Other Solid; Water or Solvent Wet Solid; NKRA; Pellets or Large Crystals; Liquid, Other Solid; Dry Powder, Liquid; Dry Powder

White, yellow, or grayish powder; Darkens & develops clay-like odor when moistened; [NIOSH]

WHITE POWDER.

White to yellowish or grayish powder. Odorless.

White to yellowish or grayish powder. [Note: When moistened, darkens & develops a clay-like odor.]Color/Form

White or yellowish-white, earhty mass or white powder; unctuous when moist

White to yellowish or grayish powder [Note: When moistened, darkens...]

Triclinic

White or near white ... pseudohexagonal flakes

Fine white to light-yellow powdeHydrogen Bond Acceptor Count

9Hydrogen Bond Donor Count

2Exact Mass

257.902462 g/molMonoisotopic Mass

257.902462 g/molHeavy Atom Count

13Taste

Earth tasteDensity

1.8 to 2.6 (NIOSH, 2024)

2.65 g/cu cm

Most kaolin clays have medium bulk density, low abrasion, and compatibility with majority of toxicants

Grindability good if active ingredient is high mp solid: oil adsorption 30-35 g/100 g oil; bulk density, 20-40 lb/cu foot; and pH, 5-6

Relative density (water = 1): 2.6

1.8-2.6Odor

When moistened ... develops a clay-like odorAppearance

Solid powderStorage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).UNII

24H4NWX5CODrug Indication

Used for upset stomach and diarrhea, a traditional medicine used in China, South America and Africa. Kaolin is also used to treat AIDs-related diarrhea. Kaolin based bandages are also under investigation.Therapeutic Uses

Antidiarrheals; Pharmaceutic Aids

/Kaolin/ either alone or as...mixt with pectin, is used medicinally as an adsorbent...of value chiefly in treatment of diarrhea caused by agents capable of being adsorbed, as, for example, diarrhea of food poisoning or dysentery.

Kaolin has...been used in treatment of chronic ulcerative colitis, but it is doubtful whether any adsorptive capacity is retained by time prepn reaches colon.

VET: adsorbent, protective antidiarrheal. A physical adsorbent with hydrophilic capacity. Topical skin & GI protectant. It incr bulk & slows .. Passage of feces. Has/ ability to absorb toxins...topically & intrauterine in addn to GI.

For more Therapeutic Uses (Complete) data for KAOLIN (8 total), please visit the HSDB record page.Mechanism of Action

Kaolin adsorbs water, toxins and bacteria, contributing to firmer stools, reducing fluid loss from diarrhea.Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)

0 mmHg (approx)Impurities

Quartz, mica, and feldspar are often found associated with the crude mineral and is often removed through screening and elutriation.

The Food Chemicals Codex specifies limits of impurities for clay (Kaolin) as: acid-soluble substances <2%; Arsenic (as As) <3 ppm; Heavy Metals (as Pb) <40 ppm; Lead <10 ppm.

Kaolin, as mined, contains other minerals including quartz, muscovite, and altered feldspars.Absorption Distribution and Excretion

Kaolin and pectin are not absorbed following oral administration.Wikipedia

KaolinDrug Warnings

... Formulation changes ... have occurred with Kaopectate ... The current Kaopectate marketed is not the formulation ... with Kaolin and Pectin. In the late 1980's or early '90s, the manufacturer reformulated the product to contain attapulgite. Then in 2003, the sponsor reformulated the product again, this time to include bismuth subsalicylate as the active ingredient. ...

If/...kaolin-containing product must be used...should be given...2 hr before lincomycin. If this...proves impractical, lincomycin may be administered by injection or a nondiarrhea-producing antibiotic should be substituted.

Inert except for dangers of obstruction, perforation, & granuloma formation.

The use of antidiarrheal mixtures containing opioids or poorly absorbed antibacterial agents with adsorbents and protectants (most commonly, kaolin and pectin) and antispasmodic agents is unwarranted, since additional benefits beyond those afforded by the single effective agent are questionable and the patient is subjected to the added expense and the combined adverse effects of the individual ingredients.Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Bulking; Humectant; Anticaking; Abrasive; Absorbent; OpacifyingMethods of Manufacturing

Kaolin is a hydrated aluminum silicate obtained by mining naturally occurring mineral deposits. Large deposits are found in Georgia, USA and in Cornwall, England. Mined kaolin is powdered and freed of coarse, gritty particles either by elutriation or by screening. Impurities such as ferric oxide, calcium carbonate, and magnesium carbonate are removed with a electromagnet and by treatment with hydrochloric acid and/or sulfuric acids.

Prepared for pharmaceutical and medicinal purposes by levigating with water to remove sand, etc

Naturally occurring deposits of kaolin are processed (purified) by one of two basic processes, a dry process or a wet process ... the dry process involves crushing, drying, pulverizing and classifying ... the wet processes involve formation of a kaolin slurry followed by various separation techniques (selective flocculation, magnetic separation, delamination, flotation), dewatering and drying.General Manufacturing Information

Petroleum Refineries

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Furniture and Related Product Manufacturing

Printing Ink Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Miscellaneous Manufacturing

Transportation Equipment Manufacturing

Synthetic Rubber Manufacturing

Paper Manufacturing

Plastics Material and Resin Manufacturing

Plastics Product Manufacturing

Utilities

Wholesale and Retail Trade

Printing and Related Support Activities

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Adhesive Manufacturing

Paint and Coating Manufacturing

Not Known or Reasonably Ascertainable

All Other Basic Inorganic Chemical Manufacturing

Construction

Rubber Product Manufacturing

Custom Compounding of Purchased Resins

Primary Metal Manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Petrochemical Manufacturing

Kaolin: ACTIVE

Kaolin or china clay is a mixture of different minerals. Its main component is kaolinite; in addition, it frequently contains quartz, mica, feldspar, illite, and montmorillonite. Kaolinite is made up of tiny sheets of triclinic crystals with pseudohexagonal morphology. It is formed by rock weathering. It has some cation exchange capacity.

Kaolin, commonly referred to as china clay, is a clay that contains 10-95% of the mineral kaolinite and usually consists mainly of kaolinite (85-95%). In addition to kaolinite, kaolin usually contains quartz and mica and also, less frequently, feldspar, illite, montmorillonite, ilmenite, anastase, haematite, bauxite, zircon, rutile, kyanite, silliminate, graphite, attapulgite, and halloysite.

To render kaolin suitable for pharmaceutical use it has to be purified by treatment with hydrochloric acid or sulfuric acid, or both, then washed with water.

ENGLAND HAS LARGE DEPOSITS OF A FINE GRADE OF KAOLIN. .../IT/ IS FREED OF COARSE PARTICLES BY ELUTRIATION OR BY SCREENING. ...COLLOIDAL KAOLIN ON THE MARKET DIFFERS...FROM ORDINARY KAOLIN IN THAT IT CONTAINS A LARGER PERCENTAGE OF FINE PARTICLES & IT IS PREPARED BY SPECIAL SCREENING.

For more General Manufacturing Information (Complete) data for KAOLIN (14 total), please visit the HSDB record page.Analytic Laboratory Methods

There is no single or simple procedure for the positive identification of montmorillonite-group or other aluminosilicates or for their quantification in dust and other samples. The application of several methods may be necessary for even approximate identification and rough quantification. These methods include X-ray diffraction, electron microscopy, energy-dispersive X-ray analysis, differential thermal analysis, and infrared spectroscopy. In the past, chemical methods based on differences in resistance of various clay minerals to chemical attack, the so-called "rational methods of analysis," were used.

Method: NIOSH 0500, Issue 2; Procedure: gravimetric (filter weight); Analyte: particluate material; Matrix: air; Detection Limit: 0.03 mg/sample. /Particluates not otherwise regulated, total/

Method: NIOSH 0600, Issue 3; Procedure: gravimetric (filter weight); Analyte: mass of respirable dust fraction; Matrix: air; Detection Limit: 0.03 mg/sample. /Particluates not otherwise regulated, respirable/Clinical Laboratory Methods

Energy-dispersive X-ray analysis (EDXA) - also referred to as energy-dispersive X-ray microanalysis, X-ray microanalysis, electron microscopic microanalysis, and energy-dispersive X-ray spectrometry - and electron diffraction may permit the rapid identification of individual clay mineral particles and have been applied particularly to the identification of inhaled particles sampled via bronchoalveolar lavage or from lung specimens. EDXA requires a scanning or transmission electron microscope equipped with an energy-dispersive X-ray spectrometer and appropriate mathematical tools for analysing the resulting spectra. EDXA identifies and quantifies elements above atomic number 8. Since the basic classification of clay minerals is based on structural formula and the atomic composition is similar for many different clay minerals, EDXA cannot provide secure identification except by comparison with standards previously identified by other means. Application of EDXA without appropriate standards is likely to generate significant errors. In practice, EDXA is ordinarily combined with conventional transmission electron microscopy to first visualize a particle. Probe size is then adjusted downward so that only the selected particle is analysed. The best results are obtained by operating the microanalysis in scanning transmission mode. /Clay mineral particles/Storage Conditions

Kaolin should be stored in a well-closed container in a cool, dry place.

Do not contaminate water. food or feed by storage and disposal. ... Store in a dry, sheltered location (away from food or feed). /Snow Plus/Interactions

... Kaolin will /impair absorption/ when administered with erythromycin or digoxin.

Kaolin and pectin preparations may impair the absorption of oral lincomycin by up to 90% when the drugs are administered concomitantly.

The authors/ treated cultured tracheas from hamsters with Georgia kaolin (composition not indicated; diameter 3-5 um) and kaolin coated with 3-methylcholanthrene, implanted the tracheas after 4 weeks into syngeneic hamsters, and followed the animals until moribund at 105-110 weeks. Animals treated with kaolin did not develop tumors, but a high incidence of pulmonary tumors, often fatal, was observed in animals treated with kaolin coated with 3-methylcholanthrene. Animals treated with 3-methylcholanthrene coated hematite or carbon particles also developed a similar spectrum of tumors (carcinomas, sarcomas, undifferentiated tumors).Dates

Last modified: 08-15-20231: Zhu XJ, He JT, Su SH. [Forming mechanism of humic acid-kaolin complexes and the adsorption of trichloroethylene]. Huan Jing Ke Xue. 2015 Jan;36(1):227-36. Chinese. PubMed PMID: 25898669.

2: Shaolin Z, Zhanxiang W, Hao X, Feifei Z, Caiquan H, Donghan C, Jianfeng B, Feng L, Shanghang S. Hydrocephalus induced via intraventricular kaolin injection in adult rats. Folia Neuropathol. 2015;53(1):60-8. PubMed PMID: 25909876.

3: Zhu S, Diamond SL. Contact activation of blood coagulation on a defined kaolin/collagen surface in a microfluidic assay. Thromb Res. 2014 Dec;134(6):1335-43. doi: 10.1016/j.thromres.2014.09.030. Epub 2014 Oct 2. PubMed PMID: 25303860; PubMed Central PMCID: PMC4252490.

4: Panda AK, Singh RK. Conversion of waste polypropylene to liquid fuel using acid-activated kaolin. Waste Manag Res. 2014 Oct;32(10):997-1004. doi: 10.1177/0734242X14545504. Epub 2014 Aug 18. PubMed PMID: 25135440.

5: Durila M, Lukáš P, Bronský J, Cvachovec K. Time impact on non-activated and kaolin-activated blood samples in thromboelastography. BMC Anesthesiol. 2015 Apr 15;15:50. doi: 10.1186/s12871-015-0033-9. PubMed PMID: 25927487; PubMed Central PMCID: PMC4404121.

6: Khaleghi E, Arzani K, Moallemi N, Barzegar M. The efficacy of kaolin particle film on oil quality indices of olive trees (Olea europaea L.) cv 'Zard' grown under warm and semi-arid region of Iran. Food Chem. 2015 Jan 1;166:35-41. doi: 10.1016/j.foodchem.2014.06.006. Epub 2014 Jun 11. PubMed PMID: 25053025.

7: Chávez-Delgado ME, Kishi-Sutto CV, Albores de la-Riva XN, Rosales-Cortes M, Gamboa-Sánchez P. Topic usage of kaolin-impregnated gauze as a hemostatic in tonsillectomy. J Surg Res. 2014 Dec;192(2):678-85. doi: 10.1016/j.jss.2014.05.040. Epub 2014 May 22. PubMed PMID: 24952410.

8: López-Lilao A, Bruzi M, Sanfélix V, Gozalbo A, Mallol G, Monfort E. Evaluation of the Dustiness of Different Kaolin Samples. J Occup Environ Hyg. 2015;12(8):547-54. doi: 10.1080/15459624.2015.1019079. PubMed PMID: 25807202.

9: Véliz DS, Alam C, Toivola DM, Toivakka M, Alam P. On the non-linear attachment characteristics of blood to bacterial cellulose/kaolin biomaterials. Colloids Surf B Biointerfaces. 2014 Apr 1;116:176-82. doi: 10.1016/j.colsurfb.2013.12.038. Epub 2014 Jan 2. PubMed PMID: 24457185.

10: Radhakrishnan K. Kaolin clotting time. Methods Mol Biol. 2013;992:335-9. doi: 10.1007/978-1-62703-339-8_25. PubMed PMID: 23546725.

11: Goyanes A, Souto C, Martínez-Pacheco R. Chitosan-kaolin coprecipitate as disintegrant in microcrystalline cellulose-based pellets elaborated by extrusion-spheronization. Pharm Dev Technol. 2013 Feb;18(1):137-45. doi: 10.3109/10837450.2011.653820. Epub 2012 Feb 7. PubMed PMID: 22309024.

12: Zhu X, He J, Su S, Zhang X, Wang F. Concept model of the formation process of humic acid-kaolin complexes deduced by trichloroethylene sorption experiments and various characterizations. Chemosphere. 2016 May;151:116-23. doi: 10.1016/j.chemosphere.2016.02.068. Epub 2016 Mar 15. PubMed PMID: 26933902.

13: Liu Z, Liu S, Cai Y, Fang W. Electrical resistivity characteristics of diesel oil-contaminated kaolin clay and a resistivity-based detection method. Environ Sci Pollut Res Int. 2015 Jun;22(11):8216-23. doi: 10.1007/s11356-014-3964-7. Epub 2014 Dec 18. PubMed PMID: 25516255.

14: Šekuljica NŽ, Prlainović NŽ, Jovanović JR, Stefanović AB, Djokić VR, Mijin DŽ, Knežević-Jugović ZD. Immobilization of horseradish peroxidase onto kaolin. Bioprocess Biosyst Eng. 2016 Mar;39(3):461-72. doi: 10.1007/s00449-015-1529-x. Epub 2016 Jan 8. PubMed PMID: 26747440.

15: Li S, Gao L, Cao Y, Gui X, Li Z. Effect of pH on the flocculation behaviors of kaolin using a pH-sensitive copolymer. Water Sci Technol. 2016;74(3):729-37. doi: 10.2166/wst.2016.266. PubMed PMID: 27508378.

16: Pease CE, López-Olguín JF, Pérez-Moreno I, Marco-Mancebón V. Effects of Kaolin on Lobesia botrana (Lepidoptera: Tortricidae) and Its Compatibility With the Natural Enemy, Trichogramma cacoeciae (Hymenoptera: Trichogrammatidae). J Econ Entomol. 2016 Apr;109(2):740-5. PubMed PMID: 26803817.

17: Zaharia A, Perrin FX, Teodorescu M, Radu AL, Iordache TV, Florea AM, Donescu D, Sarbu A. New organophilic kaolin clays based on single-point grafted 3-aminopropyl dimethylethoxysilane. Phys Chem Chem Phys. 2015 Oct 14;17(38):24908-16. doi: 10.1039/c5cp04395f. PubMed PMID: 26343253.

18: Peng HT, Grodecki R, Rizoli S, Shek PN. A comparative study of tissue factor and kaolin on blood coagulation assays using rotational thromboelastometry and thromboelastography. Blood Coagul Fibrinolysis. 2016 Jan;27(1):31-41. doi: 10.1097/MBC.0000000000000381. PubMed PMID: 26340454.

19: Ayannuga OA, Shokunbi MT, Naicker TA. Myelin Sheath Injury in Kaolin-Induced Hydrocephalus: A Light and Electron Microscopy Study. Pediatr Neurosurg. 2016;51(2):61-8. doi: 10.1159/000442212. Epub 2016 Jan 14. PubMed PMID: 26761462.

20: Papp I, Balázs M, Tombácz E, Babcsán N, Kesserű P, Kiss I, Szvetnik A. PCR-DGGE analysis of the bacterial composition of a kaolin slurry showing altered rheology. World J Microbiol Biotechnol. 2012 Apr;28(4):1843-8. doi: 10.1007/s11274-011-0976-z. Epub 2011 Dec 21. PubMed PMID: 22805970.

Explore Compound Types

Get ideal chemicals from 750K+ compounds